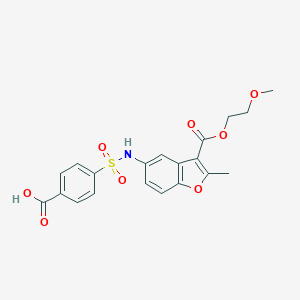![molecular formula C26H20N2O3S2 B280770 N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide, commonly known as HNQ-1, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of novel drugs.
科学研究应用
HNQ-1 has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. HNQ-1 has also been investigated for its anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
作用机制
The mechanism of action of HNQ-1 involves its ability to bind to specific targets in cells, leading to various biological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation. HNQ-1 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to bind to metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
HNQ-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. HNQ-1 has also been shown to modulate the activity of various enzymes and receptors in cells.
实验室实验的优点和局限性
One of the major advantages of using HNQ-1 in lab experiments is its potent biological activity, which makes it a promising candidate for the development of novel drugs. Additionally, its unique chemical structure makes it a useful tool for studying various biological processes. However, one of the limitations of using HNQ-1 is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
未来方向
There are several future directions for the research and development of HNQ-1. One of the areas of interest is the development of HNQ-1-based fluorescent probes for detecting metal ions in biological systems. Additionally, the potential use of HNQ-1 as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases, needs to be further explored. Furthermore, the optimization of the synthesis method and the evaluation of the toxicity of HNQ-1 are important areas for future research.
合成方法
The synthesis of HNQ-1 involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine in the presence of a base to obtain 1-naphthyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 8-hydroxyquinoline-2-thiol in the presence of a catalyst to yield HNQ-1. The synthesis method has been optimized to obtain high yields and purity of the compound.
属性
分子式 |
C26H20N2O3S2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H20N2O3S2/c1-17-11-13-19(14-12-17)33(30,31)28-22-16-24(26(29)21-9-3-2-8-20(21)22)32-23-10-4-6-18-7-5-15-27-25(18)23/h2-16,28-29H,1H3 |
InChI 键 |
ZCQQOOQVNKDCOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)
![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)

![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)
![4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
![3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280710.png)